2'-脱氧-2'-氟胞嘧啶

描述

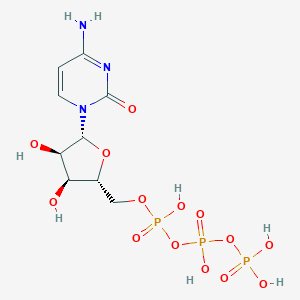

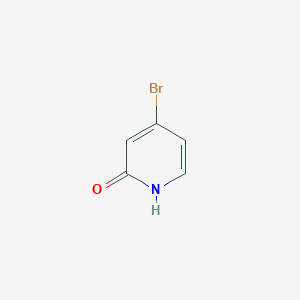

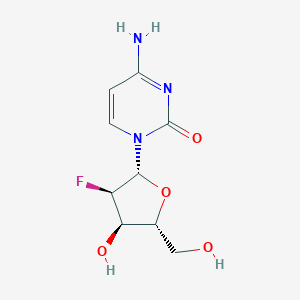

2'-Deoxy-2'-fluorocytidine is a modified nucleoside analog that has been studied for its potential in various biological applications, including as an antiviral agent and a tool for studying DNA interactions. The compound has been incorporated into oligonucleotides and investigated for its effects on the structure and function of nucleic acids, as well as its therapeutic potential in antiviral treatments and cancer therapy .

Synthesis Analysis

The synthesis of 2'-deoxy-2'-fluorocytidine and its derivatives involves several chemical strategies. One approach includes the DAST fluorination of N(4)-benzoyl cytosine derivatives, which has been used to obtain potent inhibitors of hepatitis C virus replication . Another method involves the chemical synthesis of oligonucleotides containing the modified nucleoside, which can be achieved through the use of protected phosphoramidites in automated oligonucleotide synthesis . Additionally, the synthesis of 2'-deoxy-2'-fluorocytidine derivatives with additional modifications, such as the introduction of a fluorophore, has been reported for applications in fluorescent labeling of DNA .

Molecular Structure Analysis

The molecular structure of 2'-deoxy-2'-fluorocytidine has been elucidated through X-ray crystallography. The crystal structure of the compound reveals that it has a conformation very similar to that of cytidine, with the base orientation being anti and the sugar ring exhibiting a C(3')-endo puckering. The fluorine atom in the structure does not participate in intermolecular bonding, which is a notable difference from the unmodified nucleoside .

Chemical Reactions Analysis

2'-Deoxy-2'-fluorocytidine can undergo various chemical reactions, particularly when incorporated into oligonucleotides. For instance, it has been used as a probe for studying the B/Z-DNA transition by 19F NMR spectroscopy, indicating that it does not induce detectable conformational changes in DNA. This property allows for the study of DNA dynamics and interactions with other molecules, such as proteins . Additionally, the modified nucleoside can be used to synthesize novel modified RNAs, which can be substrates for further chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2'-deoxy-2'-fluorocytidine are influenced by the presence of the fluorine atom. The modified nucleoside exhibits stability under acidic conditions and can be incorporated into DNA sequences without leading to significant conformational changes. Its properties make it suitable for various applications in nucleic acid chemistry and drug development. For example, it has been used in a phase I clinical trial as an antimetabolite for cancer therapy, showing antiproliferative activity and indicating potential efficacy with frequent dosing schedules .

科学研究应用

克里米亚-刚果出血热病毒 (CCHFV) 抑制

研究表明,2'-FdC 是 CCHFV 复制的有效抑制剂。它还可以与 T705 等其他化合物协同作用,增强抗病毒效果。 这尤其重要,因为 CCHFV 是一种危及生命的病毒,治疗选择有限,而 2'-FdC 可能成为抗病毒药物开发的重要补充 .

丙型肝炎病毒 (HCV) 复制抑制

2'-FdC 已证明在培养中作为丙型肝炎病毒 RNA 复制子的抑制剂有效。其三磷酸形式是 NS5B 聚合酶的有效抑制剂,NS5B 聚合酶对 HCV 复制至关重要。 这表明 2'-FdC 可能成为丙型肝炎治疗的有希望的候选药物,尤其是考虑到丙型肝炎的全球健康负担 .

2'-氟核苷的合成

2'-FdC 用于从 L-阿拉伯糖合成 2'-氟核苷。这些核苷对于创建能够与特定神经肽结合的寡核苷酸探针或通过大肠杆菌的 RNase H 对 RNA 进行区域特异性切割至关重要。 该应用在分子生物学和遗传工程领域意义重大 .

抗病毒分析和动态细胞生长谱

在抗病毒分析中,2'-FdC 被用来分析细胞生长动力学,它由于其抗病毒特性而导致细胞静止。 该应用对于理解抗病毒药物对细胞增殖的影响以及开发新的抗病毒疗法至关重要 .

作用机制

Target of Action

2’-Deoxy-2’-fluorocytidine is a nucleoside analog that primarily targets the replication process of certain viruses. It has been identified as a potent inhibitor of the Crimean-Congo hemorrhagic fever virus (CCHFV) and the hepatitis C virus .

Mode of Action

2’-Deoxy-2’-fluorocytidine interacts with its targets by integrating into the viral RNA, thereby inhibiting the replication process. It can act synergistically with other compounds like T705 to increase the potency of both compounds’ antiviral effects on CCHFV replication .

Biochemical Pathways

The compound affects the biochemical pathways involved in viral replication. By integrating into the viral RNA, it disrupts the normal replication process of the virus, leading to a decrease in viral proliferation .

Result of Action

The primary result of 2’-Deoxy-2’-fluorocytidine’s action is the inhibition of viral replication, leading to a decrease in the proliferation of the virus. This results in a reduction of the viral load in the host organism, thereby mitigating the effects of the viral infection .

Action Environment

The efficacy and stability of 2’-Deoxy-2’-fluorocytidine can be influenced by various environmental factors. For instance, the presence of certain enzymes in the blood can degrade the compound, potentially reducing its efficacy

安全和危害

未来方向

2’-Deoxy-2’-fluorocytidine has shown potential as an antiviral agent, particularly against the Crimean-Congo hemorrhagic fever virus (CCHFV) and Borna Disease virus . It has also been found to act synergistically with other compounds to increase their antiviral effects . This suggests that 2’-Deoxy-2’-fluorocytidine could be further explored as a treatment for these and potentially other viral diseases.

属性

IUPAC Name |

4-amino-1-[(2R,3R,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3O4/c10-6-7(15)4(3-14)17-8(6)13-2-1-5(11)12-9(13)16/h1-2,4,6-8,14-15H,3H2,(H2,11,12,16)/t4-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVZFZMCNALTPBY-XVFCMESISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

10212-20-1 | |

| Record name | 2′-Deoxy-2′-fluorocytidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10212-20-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2'-Fluoro-2'-deoxycytidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010212201 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2'-FLUORO-2'-DEOXYCYTIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LCY080JPY9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2R,3R)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-2,3-dihydrochromen-4-one](/img/structure/B129962.png)

![(2R,3S,4S)-2-[3,4-Bis(phenylmethoxy)phenyl]-3,4-dihydro-3,5,7-tris(phenylmethoxy)-2H-1-benzopyran-4-](/img/structure/B129968.png)

![[(2R,3R,4S)-2-[3,4-bis(phenylmethoxy)phenyl]-3,5,7-tris(phenylmethoxy)-3,4-dihydro-2H-chromen-4-yl] acetate](/img/structure/B129969.png)